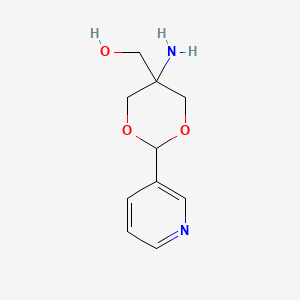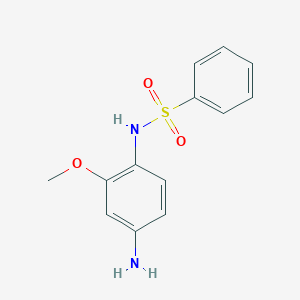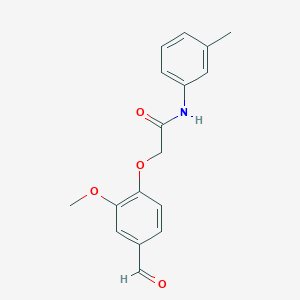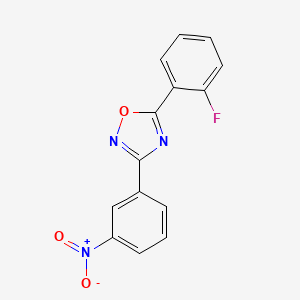
5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(2-Fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The 1,2,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The presence of fluorine and nitro substituents on the phenyl rings may influence the compound's reactivity and physical properties, as well as its potential biological activity.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles involves a two-step reaction starting from the corresponding hydrazide and aroyl chlorides . Similarly, the synthesis of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles is achieved via a multistep reaction starting from 3-chloro-2-fluoro benzoic acid . These methods highlight the versatility of the synthetic routes available for the preparation of 1,2,4-oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined to belong to the monoclinic system with specific lattice parameters . The molecular structure and electronic properties of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been investigated using DFT theory calculations, providing insights into bond lengths, angles, and reactivity sites .
Chemical Reactions Analysis
The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents on the phenyl rings. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole results in the formation of monoacetyl and diacetyl derivatives, with the reaction being anisotropic and dependent on the crystal facets . Nitration reactions of phenylated 1,3,4-oxadiazoles have also been studied, revealing that the product distribution varies with the nitration conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as thermal stability, density, and sensitivity, can be significant for their potential applications. For instance, the energetic derivatives of 3,3'-bi(1,2,4-oxadiazole) show remarkable high densities and thermal stabilities, which are important for their use in energetic materials . The biological activities of these compounds, such as antibacterial, antioxidant, and anti-inflammatory activities, are often evaluated in vitro and supported by molecular docking studies .
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of Oxadiazole Derivatives
Diverse Bioactivities : Oxadiazole derivatives, including 1,2,4-oxadiazole, exhibit a broad spectrum of pharmacological activities. These activities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. The structural feature of the oxadiazole ring facilitates effective binding with various enzymes and receptors through numerous weak interactions, contributing to its therapeutic potency (Verma et al., 2019; Wang et al., 2022).
Synthetic and Pharmacological Research : Recent research focuses on the synthesis and pharmacological analysis of oxadiazole derivatives, underlining their significance in medicinal chemistry. Innovations in synthetic methods have facilitated the exploration of oxadiazole's therapeutic potential, particularly in treating psychological disorders and various chronic conditions (Nayak & Poojary, 2019; Saxena et al., 2022).
Metal-Ion Sensing Applications : Apart from pharmacological applications, 1,3,4-oxadiazole derivatives have been explored for their potential in developing metal-ion sensors. Their high photoluminescent quantum yield, thermal and chemical stability, and coordination sites make them suitable for selective metal-ion sensing (Sharma et al., 2022).
Biological Activities and Drug Development : Oxadiazole derivatives have been consistently identified as possessing anticancer and antiviral activities, making them promising candidates for future drug development. These compounds are considered future lead molecules due to their considerable biological activities and potential as therapeutic agents (Devi et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Oxadiazoles are a class of compounds with diverse biological activities, making them interesting targets for future research. Future directions could include the synthesis of new oxadiazole derivatives, investigation of their biological activities, and development of more efficient synthetic methods .
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZRTJZTUNWGLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358391 |
Source


|
| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
693236-20-3 |
Source


|
| Record name | 5-(2-fluorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

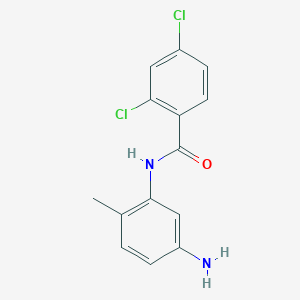
![2-(4-fluoroanilino)-N'-[(2-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B1298132.png)

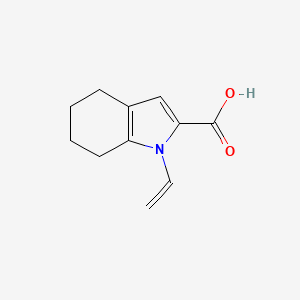
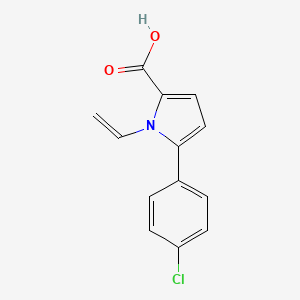
![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)
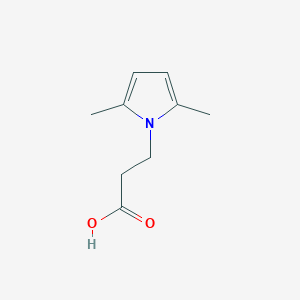

![(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid](/img/structure/B1298159.png)
